Welcome to the BenchChem Online Store!
molecular formula C12H14INO B8154025 3-iodo-1-isopropyl-5-methoxy-1H-indole

3-iodo-1-isopropyl-5-methoxy-1H-indole

Cat. No. B8154025
M. Wt: 315.15 g/mol
InChI Key: BPCXRSQLXZHXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08785639B2

Procedure details

5-Methoxy-1H-indole (4.50 g, 30.6 mmol) in DMF (50 mL) was treated with KOH (1.80 g, 32.1 mmol) then stirred for about 10 min at rt. Iodine (7.84 g, 30.9 mmol) was added and the mixture was stirred for about 1 h. The NaH (60 wt % in mineral oil, 3.06 g, 76 mmol) was added and the mixture was stirred for about 15 min. The 2-iodopropane (3.67 mL, 36.7 mmol) was added and the mixture stirred for about 1 h. A second portion of 2-iodopropane (1.83 mL, 18.4 mmol) was added then the mixture was stirred for about 15 min. The mixture was treated with water (10 mL) then poured into water (250 mL). The mixture was extracted with Et2O (2×75 mL). The combined organics were washed with water (2×100 mL) then brine (50 mL). The organic layer was dried over MgSO4, filtered and concentrated in vacuo to give 3-iodo-1-isopropyl-5-methoxy-1H-indole (10.5 g, 110%): LC/MS (Table 2, Method a) Rt=2.95 min; MS m/z 316 (M+H)+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step Two
Name
Quantity
3.06 g
Type
reactant
Reaction Step Three
Quantity
3.67 mL
Type
reactant
Reaction Step Four
Quantity
1.83 mL
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.[OH-].[K+].[I:14]I.[H-].[Na+].I[CH:19]([CH3:21])[CH3:20]>CN(C=O)C.O>[I:14][C:6]1[C:5]2[C:9](=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:8]([CH:19]([CH3:21])[CH3:20])[CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
Quantity
1.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.84 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
3.06 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
3.67 mL
Type
reactant
Smiles
IC(C)C
Step Five
Name
Quantity
1.83 mL
Type
reactant
Smiles
IC(C)C
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred for about 10 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for about 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for about 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture stirred for about 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for about 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Et2O (2×75 mL)
WASH
Type
WASH
Details
The combined organics were washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
IC1=CN(C2=CC=C(C=C12)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 110%
YIELD: CALCULATEDPERCENTYIELD 108.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.